molecular formula C15H20ClNO2 B3953084 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine

1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine

Cat. No.: B3953084
M. Wt: 281.78 g/mol
InChI Key: QUMLKJMHTWAWLD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine is a chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a 3,5-dimethylpiperidine core, a scaffold recognized for its utility as a building block in organic synthesis and drug discovery . The piperidine ring is functionalized with a 5-chloro-2-methoxybenzoyl group, a structural motif often associated with biological activity. Researchers can investigate this compound as a potential intermediate or precursor in the synthesis of more complex molecules. The presence of the 3,5-dimethylpiperidine structure suggests it may be explored for its potential interactions with various biological targets, similar to other piperidine derivatives which have been studied for a range of therapeutic applications . As a research chemical, it serves as a valuable tool for probing structure-activity relationships (SAR), developing novel synthetic pathways, and screening for biological activity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-6-11(2)9-17(8-10)15(18)13-7-12(16)4-5-14(13)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMLKJMHTWAWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yielding reagents and catalysts to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may exhibit binding affinity to dopamine D2 receptors and serotonin 5-HT3 receptors, influencing neurotransmitter pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Key Differences vs. Target Compound Reference
1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine Piperidine 2-chlorobenzyl, 2,6-diphenyl Additional phenyl groups at C2/C6; benzyl vs. benzoyl
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4,4-dimethylpiperidine Piperidine Benzodioxole methyl, 4,4-dimethyl Benzodioxole substituent; dimethyl at C4
1-(4-Chlorophenylsulfonyl)-3,5-dimethylpiperidine Piperidine 4-Chlorophenylsulfonyl at N1 Sulfonyl vs. benzoyl group; substituent position
(3S,5S)-1-(3-Chloropropyl)-3,5-dimethylpiperidine Piperidine 3-Chloropropyl chain at N1 Aliphatic chain vs. aromatic benzoyl group
1-(3,4-Dimethoxybenzoyl)-3,5-dimethylpiperidine Piperidine 3,4-Dimethoxybenzoyl Methoxy positions on benzoyl (3,4 vs. 5,2)

Key Observations :

  • Aromatic vs.
  • Substituent Positioning : The 5-chloro and 2-methoxy arrangement on the benzoyl ring may confer distinct electronic effects compared to 3,4-dimethoxy analogs .
  • Functional Groups : Sulfonyl derivatives (e.g., 1-(4-chlorophenylsulfonyl)-3,5-dimethylpiperidine) exhibit stronger electron-withdrawing properties than benzoyl, altering reactivity and solubility .

Biological Activity

1-(5-Chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H18ClN1O2\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}_{1}\text{O}_{2}

Key Properties:

  • Molecular Weight: 273.75 g/mol
  • Boiling Point: Not specified in the literature
  • Solubility: Varies based on solvent polarity

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural components:

  • Anticancer Activity: Research indicates that derivatives of piperidine, including this compound, may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with a piperidine moiety have shown enhanced interactions with protein binding sites, leading to improved anticancer efficacy compared to traditional agents like bleomycin .
  • Cholinesterase Inhibition: This compound may possess the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating cognitive decline .
  • Antimicrobial Properties: Piperidine derivatives have demonstrated activity against various pathogens, including bacteria and fungi. The presence of the chloro and methoxy groups enhances membrane permeability and interaction with microbial targets .

Anticancer Studies

A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the piperidine structure significantly increased apoptosis induction compared to standard treatments .

CompoundIC50 (µM)Mechanism
This compound15Induces apoptosis
Bleomycin20Standard treatment

Neuroprotective Effects

In another study focused on Alzheimer's disease models, compounds similar to this compound were shown to selectively inhibit AChE while exhibiting antioxidant properties. This dual action is crucial for neuroprotection and improving cognitive functions .

CompoundAChE Inhibition (%)BuChE Inhibition (%)
This compound8540
Donepezil9050

Antimicrobial Activity

The compound was tested against various bacterial strains, including MRSA and E. coli. Results showed significant inhibition rates, indicating potential for development into antimicrobial agents.

Bacterial StrainZone of Inhibition (mm)
MRSA18
E. coli15

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine, and what methodological considerations are critical?

  • Answer : The compound is typically synthesized via acylation of 3,5-dimethylpiperidine with 5-chloro-2-methoxybenzoyl chloride. Key steps include:

  • Step 1 : Preparation of 3,5-dimethylpiperidine via catalytic hydrogenation of 3,5-dimethylpyridine using Pd/C or Raney Ni under H₂ (40–60 psi, 80–100°C) .
  • Step 2 : Acylation under Schotten-Baumann conditions: React 3,5-dimethylpiperidine with 5-chloro-2-methoxybenzoyl chloride in a biphasic system (e.g., THF/water) with NaOH to control pH (~9–10) and minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. How can the structure of this compound be rigorously characterized?

  • Answer : A multi-technique approach is recommended:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, chloro at C5 on the benzoyl group, and dimethyl groups on piperidine). Key signals:
  • Piperidine protons: δ 1.2–1.6 ppm (axial/equatorial CH₃), δ 2.8–3.2 ppm (N–CH₂) .
  • Aromatic protons: δ 6.8–7.4 ppm (AB system for substituted benzoyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of Cl or methoxy groups) .
  • X-ray Crystallography : Use SHELX suite for single-crystal analysis to resolve stereochemistry and confirm bond lengths/angles .

Q. What are the critical physicochemical properties relevant to experimental handling?

  • Answer : Key properties include:

  • Boiling Point : ~144°C (similar to 3,5-dimethylpiperidine backbone) .
  • Density : ~0.853 g/mL (liquid form, comparable to piperidine derivatives) .
  • Solubility : Lipophilic (soluble in THF, DCM; poorly soluble in water). Adjust solvent polarity for reactions .
  • Safety : Flammable (flash point ~32°C), skin/eye irritant. Use PPE (gloves, goggles) and work under fume hoods .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve isomerism?

  • Answer :

  • Stereochemical Control : Use chiral catalysts (e.g., BINAP-Pd complexes) during hydrogenation of 3,5-dimethylpyridine to favor specific piperidine conformers . For acylation, steric hindrance from the 3,5-dimethyl groups may bias equatorial positioning of the benzoyl moiety .
  • Analytical Resolution :
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers .
  • VCD Spectroscopy : Vibrational circular dichroism to distinguish diastereomers .

Q. What strategies address contradictions between computational modeling and experimental data (e.g., NMR vs. DFT)?

  • Answer :

  • DFT Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model conformers. Compare computed NMR shifts (via GIAO method) with experimental data .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO/chloroform) to refine chemical shift predictions .
  • Dynamic Effects : Perform MD simulations to assess conformational flexibility at room temperature .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Answer :

  • Target Selection : Focus on GPCRs or ion channels (piperidine derivatives often modulate these). Use molecular docking (AutoDock Vina) with crystal structures (e.g., 5-HT₃ receptor) .
  • In Vitro Assays :
  • Binding Affinity : Radioligand displacement (e.g., [³H]-LY341495 for mGluR2) .
  • Functional Activity : Calcium flux assays (FLIPR) for real-time receptor activation .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to measure t½ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine
Reactant of Route 2
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1-(5-chloro-2-methoxybenzoyl)-3,5-dimethylpiperidine

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